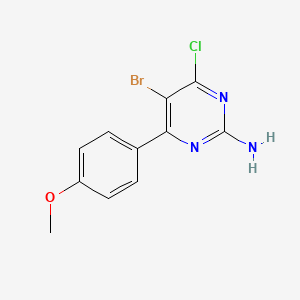
5-Bromo-4-cloro-6-(4-metoxifenil)pirimidin-2-amina
Descripción general
Descripción
5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H9BrClN3O and its molecular weight is 314.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados de la pirimidin-2-amina, como la 4,6-difenilpirimidin-2-amina que contiene un grupo guanidina, se han diseñado y sintetizado para su uso potencial como agentes quimioterapéuticos anticancerígenos .
Estudios Antimicrobianos
Los compuestos relacionados con las pirimidin-2-aminas se han utilizado en la síntesis de agentes antimicrobianos .
Ciencia de Materiales
Los científicos con experiencia en diversas áreas de investigación, incluida la ciencia de materiales, pueden utilizar estos compuestos en sus estudios .
Actividad Biológica
5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
The molecular formula for 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is , with a molecular weight of approximately 305.57 g/mol. Its structure features a pyrimidine core substituted with bromine, chlorine, and a methoxyphenyl group, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as protein kinases.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related pyrimidine derivatives effectively inhibited the activity of dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous tissues .
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In vivo studies indicate that it can significantly reduce inflammation markers in animal models. The anti-inflammatory effects are attributed to the compound's ability to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings : In a recent experiment assessing various pyrimidine derivatives, 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine exhibited a notable reduction in edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory drug .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine can be attributed to several mechanisms:
- Enzyme Inhibition : As noted, it inhibits DHFR, which is crucial for nucleotide synthesis.
- Cytokine Modulation : The compound reduces levels of inflammatory cytokines, potentially through modulation of NF-kB signaling pathways.
- Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and cell lysis.
Propiedades
IUPAC Name |
5-bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-17-7-4-2-6(3-5-7)9-8(12)10(13)16-11(14)15-9/h2-5H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLMIVNFYCDMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















